
Ilimaquinone
Overview
Description
Ilimaquinone is a sesquiterpene quinone compound that was first isolated from the marine sponge Smenospongia cerebriformis. It is known for its unique chemical structure, which includes a benzoquinone moiety combined with a trans-decalin ring system bearing an exocyclic double bond . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ilimaquinone involves several steps, including the formation of the quinone moiety and the construction of the trans-decalin ring system. One common synthetic route involves the radical decarboxylation and quinone addition reaction . The reaction conditions typically require the use of reagents such as lithium enolate and benzyl halide, followed by exposure to light and maintaining the temperature at 0-5°C .
Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Ilimaquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinone and hydroquinone derivatives, which may exhibit different biological activities.
Scientific Research Applications
Anticancer Properties
Ilimaquinone has been extensively studied for its ability to induce apoptosis in various cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include modulation of apoptosis pathways, autophagy induction, and cell cycle arrest.
1. Mechanisms of Action
- Apoptosis Induction : this compound has been shown to significantly suppress the viability of colorectal cancer cells (HCT-116) in a dose-dependent manner, triggering mitochondrial-mediated apoptosis. This involves the activation of caspases (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction and DNA damage .
- Autophagy Activation : Studies indicate that this compound also promotes autophagy in colon cancer cells, evidenced by increased levels of microtubule-associated protein 1 light chain 3 and LC3-II turnover. This dual action (apoptosis and autophagy) suggests a complex mechanism wherein this compound can potentially enhance therapeutic efficacy against cancer .
2. Case Studies
Antiviral Applications
Recent studies have explored this compound's potential as an inhibitor of SARS-CoV-2, the virus responsible for COVID-19. Given the urgent need for effective antiviral agents, this compound's ability to interact with key viral proteins presents a promising avenue for research.
1. Inhibition of SARS-CoV-2 Proteins
This compound was evaluated using computational methods to assess its binding affinity to several critical proteins of SARS-CoV-2, including the spike receptor binding domain and main protease. The findings suggest that this compound could serve as a potential therapeutic agent against COVID-19 by inhibiting viral replication .
2. Comparative Analysis with Existing Drugs
In comparative studies, this compound demonstrated favorable binding properties when juxtaposed with established antiviral drugs such as remdesivir and hydroxychloroquine. This highlights its potential as a novel inhibitor with possibly fewer side effects compared to traditional medications .
Mechanism of Action
Ilimaquinone exerts its effects through several mechanisms:
Inhibition of Pyruvate Dehydrogenase Kinase 1: By inhibiting this enzyme, this compound reduces the phosphorylation of pyruvate dehydrogenase, shifting energy metabolism from aerobic glycolysis to oxidative phosphorylation.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by generating mitochondrial reactive oxygen species and depolarizing the mitochondrial membrane potential.
Inhibition of SARS-CoV-2 Proteins: this compound has been shown to inhibit key target proteins of SARS-CoV-2, potentially interfering with viral replication.
Comparison with Similar Compounds
Ilimaquinone can be compared with other sesquiterpene quinones and related compounds:
Similar Compounds: Radicicol, M77976, and other resorcinol-containing compounds share structural similarities with this compound.
Uniqueness: this compound’s unique combination of a benzoquinone moiety and trans-decalin ring system, along with its diverse biological activities, sets it apart from other similar compounds.
Biological Activity
Ilimaquinone (IQ) is a marine sponge metabolite that has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and pharmacological properties based on recent research findings.
Overview of this compound
This compound is primarily extracted from marine sponges, particularly those belonging to the genus Ilima. It exhibits a range of biological activities including anticancer, anti-inflammatory, anti-HIV, and antimicrobial properties. Its unique chemical structure allows it to interact with various cellular pathways, making it a subject of interest in medicinal chemistry.
This compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mitochondrial-Mediated Apoptosis : Studies have demonstrated that IQ triggers apoptosis in HCT-116 colon cancer cells by disrupting mitochondrial membrane potential (ΔΨm), activating caspases (caspase-3 and caspase-9), and downregulating anti-apoptotic proteins such as Bcl-2. This was evidenced by flow cytometry and DNA fragmentation assays, confirming the induction of apoptotic cell death .
- Cell Cycle Arrest : this compound induces G1 phase arrest in several cancer cell lines, including prostate (PC-3 and LNCaP), non-small cell lung (A549), and hepatocellular carcinoma (Hep3B) cells. This effect is associated with the upregulation of growth arrest and DNA damage-inducible gene 153 (GADD153) and the inhibition of DNA synthesis .
- p53 Pathway Activation : Research indicates that IQ activates the p53 pathway, leading to increased levels of p21^WAF1/CIP1 and suppression of cell proliferation. This activation is critical for mediating its anticancer effects .
Summary Table of Anticancer Effects
Anti-Viral Properties
Recent studies have explored this compound's potential against viral infections, particularly SARS-CoV-2. Molecular docking studies suggest that IQ may inhibit key target proteins involved in viral replication. In silico analyses indicate that this compound could serve as a promising candidate for COVID-19 therapeutics by targeting multiple viral proteins .
Anti-Inflammatory and Antimicrobial Effects
This compound also exhibits anti-inflammatory properties by modulating inflammatory pathways and has shown antimicrobial activity against various pathogens. Its ability to inhibit HIV replication further underscores its potential as a multi-faceted therapeutic agent .
Case Studies
- Study on Colon Cancer Cells : A study focused on HCT-116 cells revealed that treatment with this compound resulted in significant apoptosis, characterized by increased caspase activity and mitochondrial dysfunction. The findings support the hypothesis that this compound operates through a mitochondria-mediated pathway to induce cell death .
- Pharmacokinetics Study : Research investigating the pharmacokinetic properties of this compound epimers demonstrated differences in stability and clearance rates between IQ and epi-IQ. The study highlighted the importance of stereochemistry in the pharmacological effects of these compounds .
Q & A
Basic Research Questions
Q. What are the primary methods for isolating and characterizing ilimaquinone from marine sponges?
this compound is typically extracted using methanol or ethyl ether, followed by chromatographic purification (e.g., HPLC). Structural elucidation relies on NMR spectroscopy, particularly NMR for resolving diastereomeric ratios (e.g., integrating C-11 exo-methylene signals at 4.40–4.69 ppm) and mass spectrometry for molecular weight confirmation .
Q. How is the stereoselective synthesis of this compound achieved in laboratory settings?
A radical decarboxylation and quinone addition strategy is employed. Thiohydroxamic acid derivatives react with benzoquinone under controlled conditions to form the quinone core, followed by functionalization of the thiopyridyl group to yield this compound. This method ensures stereochemical fidelity and scalability for further biological testing .
Q. What analytical techniques are used to distinguish this compound from its C-5 epimer, 5-epi-ilimaquinone?
NMR analysis of crude extracts in CDCl is critical, with distinct singlet integrations for CH-11: 4.40–4.42 ppm (this compound) vs. 4.66–4.69 ppm (5-epi-ilimaquinone). HPLC retention times and chiral chromatography further resolve these diastereomers .
Advanced Research Questions
Q. Why does the this compound/5-epi-ilimaquinone ratio vary unpredictably across marine sponge populations?
Field studies of Dactylospongia metachromia reveal significant diastereomeric ratio (dr) fluctuations (e.g., 100% this compound in Anuanuraro Island vs. 90% 5-epi-ilimaquinone in Gambier Islands). Hypotheses include:
- Variable expression of terpene cyclases directing biosynthetic pathways.
- Limited selectivity in a single cyclase enzyme, allowing stochastic formation of both isomers .
Table 1: Diastereomeric Ratios in D. metachromia Populations
Location | This compound (%) | 5-epi-Ilimaquinone (%) |
---|---|---|
Anuanuraro Island | 100 | 0 |
Gambier Islands | 10 | 90 |
Nuku Hiva Island | 95 | 5 |
Q. How do this compound and its epimer differ in biological activity, particularly in cancer research?
this compound exhibits stronger cytotoxicity (e.g., IC values in colon cancer HCT-116 cells) and apoptosis induction via mitochondrial pathways (caspase-3/9 activation, Bcl-2 downregulation). Both compounds show enhanced activity in multidrug-resistant cell lines (e.g., MES-SA/Dx5), suggesting potential for overcoming chemoresistance .
Q. What computational approaches validate this compound's potential as a SARS-CoV-2 inhibitor?
Molecular docking against SARS-CoV-2 targets (e.g., PLpro, 3CLpro) reveals this compound's binding affinity (ΔG = −8.1 kcal/mol), comparable to remdesivir. MD simulations (50 ns) confirm stable interactions with PLpro (RMSD < 2.5 Å), supported by hydrogen bonding and hydrophobic contacts .
Table 2: Docking Scores of this compound vs. Antivirals
Target Protein | This compound (ΔG, kcal/mol) | Remdesivir (ΔG, kcal/mol) |
---|---|---|
PLpro | −8.1 | −9.9 |
3CLpro | −7.1 | −7.1 |
Nsp13 | −8.2 | −6.5 |
Q. What biosynthetic pathways explain the structural diversity of this compound derivatives?
A proposed pathway involves farnesylation of an aromatic precursor, followed by cyclization via terpene cyclases. Carbocation intermediates ([9] and [10]) undergo Wagner–Meerwein shifts, bifurcating into this compound or 5-epi-ilimaquinone. Competing cyclases or conformational flexibility in the enzyme active site may drive divergence .
Q. How can researchers address contradictions in this compound's bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., HCT-116 for apoptosis) and controls.
- Epimer purity : Verify diastereomeric ratios via NMR before biological testing.
- Mechanistic studies : Combine transcriptomics (e.g., caspase pathway analysis) with structural modeling to resolve conflicting cytotoxicity reports .
Q. Methodological Recommendations
- Synthetic optimization : Prioritize radical decarboxylation protocols to improve yield and stereoselectivity .
- Biosynthetic studies : Employ CRISPR/Cas9 to knockout terpene cyclases in sponges, testing their role in epimer formation .
- Computational validation : Use ensemble docking (multiple protein conformers) to account for target flexibility in SARS-CoV-2 studies .
Properties
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWITJNSXCXULM-YVUMSICPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221909 | |
Record name | Illimaquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71678-03-0 | |
Record name | Ilimaquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imaquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illimaquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILIMAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.